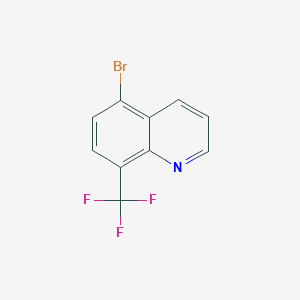
5-(Methylsulfamoyl)furan-3-carboxylic acid
Descripción general
Descripción
5-(Methylsulfamoyl)furan-3-carboxylic acid is a chemical compound with the CAS Number: 1423027-43-3 . Its IUPAC name is 5-[(methylamino)sulfonyl]-3-furoic acid . The molecular weight of this compound is 205.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7NO5S/c1-7-13(10,11)5-2-4(3-12-5)6(8)9/h2-3,7H,1H3,(H,8,9) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biocatalytic Applications
Furan carboxylic acids, including derivatives like 5-(Methylsulfamoyl)furan-3-carboxylic acid, have significant potential in the pharmaceutical and polymer industries. Recent research has focused on controlled synthesis methods for such compounds. For instance, Jia, Zong, Zheng, and Li (2019) demonstrated a dual-enzyme cascade system for the synthesis of various furan carboxylic acids from 5-hydroxymethylfurfural (HMF), achieving yields of over 95% (Jia, Zong, Zheng, & Li, 2019). Similarly, Wen, Zhang, Zong, and Li (2020) improved the synthesis of furan carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), by using a substrate adaptation strategy in Comamonas testosteroni cells (Wen, Zhang, Zong, & Li, 2020).
Analytical Chemistry and Honey Quality Control
In the field of analytical chemistry, furan carboxylic acids are critical for the quality control of honey. Nozal, Bernal, Toribio, Jiménez, and Martín (2001) developed a high-performance liquid chromatographic method to determine compounds including furan-3-carboxylic acid in honey samples (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Pharmaceutical and Biological Activities
Furan carboxylic acids, including similar derivatives, have shown potential in pharmaceutical applications. For example, Ma, Ma, Li, and Wang (2016) isolated a furan derivative, 5-acetoxymethylfuran-3-carboxylic acid, from Aspergillus flavus, demonstrating significant antibacterial activity (Ma, Ma, Li, & Wang, 2016).
Chemical Properties and Interactions
The study of the chemical properties and interactions of furan carboxylic acids is also an area of interest. Zawadzki, Luxford, and Kočišek (2020) investigated the dissociative electron attachment to 2-furoic acid, revealing insights into the stability and reactivity of furan rings (Zawadzki, Luxford, & Kočišek, 2020).
Biomass Conversion and Biofuel Applications
Wang, Gong, and He (2020) explored the biosynthesis of furan-based carboxylic acids from biomass-derived furans, indicating potential applications in biofuel production (Wang, Gong, & He, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-(methylsulfamoyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S/c1-7-13(10,11)5-2-4(3-12-5)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQYNZCXFSVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




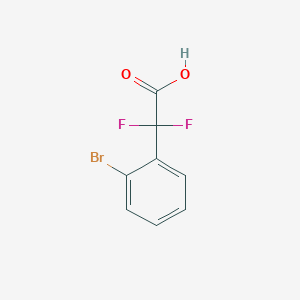
![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)

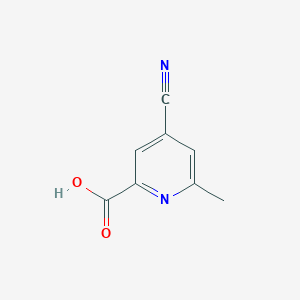
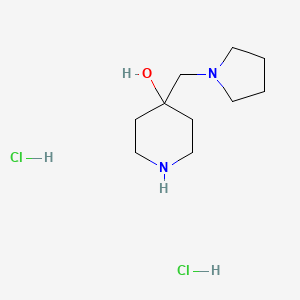
![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)
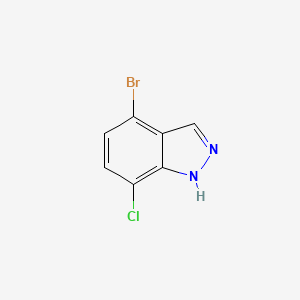
![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)


![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)
